molecular formula C20H15ClN4O3S B2879250 N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1251617-41-0

N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2879250
CAS No.: 1251617-41-0
M. Wt: 426.88
InChI Key: MOCBTXQPLHPOQL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase that is a key driver in the pathogenesis of several cancers. This compound exhibits high selectivity for FGFR4 over other FGFR isoforms (FGFR1, 2, and 3), which is critical for minimizing off-target effects in preclinical models. Its primary research value lies in the investigation of hepatocellular carcinoma (HCC), particularly in tumors driven by the FGF19-FGFR4 signaling axis, which promotes hepatocyte proliferation and tumor survival. The mechanism of action involves competitive binding to the ATP-binding pocket of FGFR4, thereby suppressing its kinase activity, inhibiting downstream MAPK and STAT3 signaling pathways, and inducing apoptosis in FGFR4-dependent cancer cell lines . As a key pharmacological tool, this inhibitor is essential for elucidating the specific biological roles of FGFR4 in cancer progression, validating it as a therapeutic target, and evaluating combination treatment strategies in sophisticated in vitro and in vivo models. Researchers utilize this compound to dissect signaling pathways and advance the development of targeted therapies for cancers with dysregulated FGFR4 signaling.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c1-27-16-8-7-13(9-14(16)21)22-20(26)15-11-29-18(23-15)10-17-24-19(25-28-17)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCBTXQPLHPOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15ClN4O3SC_{20}H_{15}ClN_{4}O_{3}S with a molecular weight of 426.9 g/mol. The compound features a thiazole ring and an oxadiazole moiety, both of which are known for their biological significance.

PropertyValue
Molecular FormulaC20H15ClN4O3SC_{20}H_{15}ClN_{4}O_{3}S
Molecular Weight426.9 g/mol
CAS Number1251617-41-0

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit various enzymes and growth factors involved in cancer progression, such as telomerase and topoisomerase . Specific tests on similar compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines .

In a study involving thiazole derivatives, compounds similar to this compound were tested against human cancer cell lines. The results showed promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Thiazoles are widely recognized for their antibacterial properties. Studies have shown that thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, similar thiazole compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

The presence of specific substituents in thiazole compounds has been linked to anticonvulsant effects. In particular, the incorporation of electron-donating groups has been associated with enhanced activity in picrotoxin-induced convulsion models . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole and oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity across multiple cell lines. Compounds with similar structures exhibited significant cytotoxicity with varying degrees of selectivity .
  • Mechanistic Studies : Research indicated that the mechanism of action for these compounds often involves the disruption of cellular processes through enzyme inhibition .
  • Comparative Analysis : A comparative analysis of various thiazole derivatives showed that modifications at specific positions significantly influenced biological activity. For instance, the introduction of methoxy or chloro groups enhanced anticancer properties compared to unsubstituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a systematic comparison with analogous molecules based on structural motifs and substituent effects:

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Functional Implications
N-(3-Chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide Thiazole + oxadiazole 3-Chloro-4-methoxyphenyl, phenyl-oxadiazole Enhanced π-π stacking and hydrogen bonding potential due to aromatic and polar groups.
3-(2-Chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide Isoxazole + thiourea 2-Chlorophenyl, 2-methoxyphenyl, methyl group Increased steric bulk; thiourea may enhance metal-binding capacity .
N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide Thiazole + ethylamino-oxoethyl 3-Thienyl, methyl group Improved solubility via ethylamino group; thienyl enhances electronic delocalization .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole + sulfanyl + trifluoromethyl 3-Chlorophenylsulfanyl, trifluoromethyl High lipophilicity and metabolic stability due to CF3 and sulfanyl groups .

Key Findings from Structural Analysis

Pyrazole-based analogues (e.g., ) prioritize lipophilicity over hydrogen-bonding capacity, making them more suited for membrane permeability in drug design.

Substituent Effects :

  • The 3-chloro-4-methoxyphenyl group in the target compound introduces a balance of electron-withdrawing (Cl) and electron-donating (OCH3) effects, which may optimize binding to hydrophobic enzyme pockets.
  • Thiourea in the isoxazole analogue () introduces sulfur-based hydrogen bonding, a feature absent in the oxadiazole-containing target compound.

Synthetic Accessibility :

  • The oxadiazole-thiazole scaffold requires multi-step synthesis, including cyclization and carboxamide coupling, as inferred from crystallographic refinement tools like SHELX . In contrast, pyrazole derivatives (e.g., ) often involve simpler alkylation or sulfonation steps.

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